N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1116060-80-0
VCID: VC7660304
InChI: InChI=1S/C20H16BrN5O3/c1-13-5-7-16(8-6-13)29-19-18-24-26(20(28)25(18)10-9-22-19)12-17(27)23-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,23,27)
SMILES: CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br
Molecular Formula: C20H16BrN5O3
Molecular Weight: 454.284

N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

CAS No.: 1116060-80-0

Cat. No.: VC7660304

Molecular Formula: C20H16BrN5O3

Molecular Weight: 454.284

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide - 1116060-80-0

Specification

CAS No. 1116060-80-0
Molecular Formula C20H16BrN5O3
Molecular Weight 454.284
IUPAC Name N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Standard InChI InChI=1S/C20H16BrN5O3/c1-13-5-7-16(8-6-13)29-19-18-24-26(20(28)25(18)10-9-22-19)12-17(27)23-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,23,27)
Standard InChI Key RZYPJOZNGNGSDR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br

Introduction

N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. This compound is structurally similar to other triazolo-pyrazine derivatives, which have garnered attention in medicinal chemistry due to their potential biological activities, particularly in antibacterial and antiviral applications.

Synthesis

The synthesis of N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Triazolo-Pyrazine Core: This involves the condensation of appropriate starting materials to form the triazolo-pyrazine ring system.

  • Introduction of the Brominated Phenyl Group: This step involves the coupling of a 3-bromophenyl moiety with the triazolo-pyrazine core.

  • Acetamide Formation: The final step involves the introduction of the acetamide group to complete the molecule.

Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity during synthesis.

Biological Activities

While specific biological activity data for N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamide are not available, compounds with similar structures have shown potential in antibacterial and antiviral applications. The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors in bacterial cells, although detailed studies are needed to confirm this .

Spectral Characterization

Characterization of this compound would typically involve spectral techniques such as:

  • 1H Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen atom environment.

  • 13C NMR: Offers insights into the carbon atom environment.

  • Liquid Chromatography–Mass Spectrometry (LC–MS): Confirms the molecular weight and purity of the compound .

Potential Applications

N-(3-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamide holds potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. Further research into its biological activities and mechanisms will be crucial in fully realizing its therapeutic potential.

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